Semaglutide Sodium is a synthetic analog of the human glucagon-like peptide-1 (GLP-1) hormone, primarily used in the management of type 2 diabetes and obesity. This compound functions as a glucagon-like peptide-1 receptor agonist, which aids in glycemic control by stimulating insulin secretion, inhibiting glucagon release, and promoting satiety. Semaglutide Sodium has gained attention for its efficacy in reducing weight and lowering the risk of cardiovascular events in individuals with type 2 diabetes .
Semaglutide Sodium is classified as a small molecule drug and belongs to the category of polypeptides, specifically designed to mimic the natural GLP-1 hormone. It is produced through chemical synthesis methods that involve modifications to enhance its stability and bioavailability compared to its native form. The compound has been approved by regulatory bodies such as the U.S. Food and Drug Administration for both subcutaneous injection and oral administration .
The synthesis of Semaglutide Sodium involves multiple steps, primarily utilizing solid-phase peptide synthesis techniques. The process can be summarized as follows:
This method allows for high yield and efficiency, making it suitable for mass production.
Semaglutide Sodium has a complex molecular structure characterized by a sequence of 31 amino acids. Its molecular formula is , with a molecular weight of approximately 4113.58 g/mol. Key structural features include:
Semaglutide Sodium undergoes various chemical reactions during its synthesis and biological activity:
Semaglutide Sodium exerts its effects through several mechanisms:
These actions collectively contribute to improved glycemic control and reduced appetite.
Semaglutide Sodium exhibits several notable physical and chemical properties:
Semaglutide Sodium has significant applications in modern medicine:
Semaglutide sodium is a structurally optimized glucagon-like peptide-1 (GLP-1) analog with 94% homology to native human GLP-1(7-37). Its molecular design (C₁₈₇H₂₉₁N₄₅O₅₉; MW 4113.6 g/mol) incorporates three critical modifications to overcome pharmacokinetic limitations:
Table 1: Structural Modifications and Functional Consequences
| Position | Modification | Functional Role | Pharmacokinetic Impact |
|---|---|---|---|
| 8 | Aib substitution | DPP-IV resistance | Half-life extension to ~7 days |
| 26 | C18 diacid via γGlu-OEG linker | Albumin binding | Reduced renal clearance, sustained release |
| 34 | Arg substitution | Production efficiency | Maintained bioactivity |
These modifications result in subcutaneous bioavailability of 89% and oral bioavailability of 0.4–1% when combined with permeation enhancers [9]. The amphiphilic structure facilitates self-assembly into micellar aggregates above 4.3 μM concentration, further protecting against proteolysis [5].
Oral semaglutide bioavailability is enabled by sodium N-(8-[2-hydroxybenzoyl]amino)caprylate (SNAC), a permeation enhancer with three synergistic actions:
Table 2: SNAC Mechanisms and Pharmacodynamic Effects
| Mechanism | Biochemical Effect | Consequence for Semaglutide |
|---|---|---|
| Local buffering | Gastric pH elevation to 4.5–5.0 | Prevents acid hydrolysis and conformational loss |
| Membrane fluidization | Increased phospholipid mobility (Δfluidity 30–40%) | Enhances transcellular permeability |
| Transient solubilization | Non-covalent complex formation | Shields against enzymatic degradation |
Absorption occurs primarily in the gastric cardia, confined to a pH gradient within 5 mm of the dissolving tablet. Clinical scintigraphy studies confirm >85% of absorbed semaglutide originates in the upper stomach within 30 minutes post-dosing [8]. SNAC effects are transient (<1 hour), limiting systemic exposure to the enhancer itself [7].
Semaglutide sodium activates the glucagon-like peptide-1 receptor (GLP-1R), a class B G protein-coupled receptor (GPCR), through a multi-step binding mechanism:
Downstream signaling bifurcates into two pathways:
Figure: Semaglutide-Induced Signaling Cascades
GLP-1R Activation │ ├─▶ Gαs/cAMP/PKA → Insulin exocytosis │ β-cell proliferation │ └─▶ β-arrestin/ERK → NF-κB inhibition │ AMPK/SIRT1 → Mitochondrial biogenesis │ Adipose tissue browning (UCP1↑) Semaglutide's residence time on GLP-1R exceeds 15 minutes, prolonging cAMP production compared to 2-minute occupancy by endogenous GLP-1. This sustained signaling underlies its once-weekly efficacy [4].
All-atom molecular dynamics (MD) simulations reveal key differences in conformational behavior between semaglutide sodium and native GLP-1:
Table 3: Molecular Dynamics Parameters (500-ns Simulations)
| Parameter | Semaglutide Sodium | Native GLP-1 | Functional Implication |
|---|---|---|---|
| α-helix content (avg) | 85.2 ± 3.1% | 65.7 ± 5.4% | Prolonged receptor activation |
| RMSD (backbone) | 1.8 Å | 3.5 Å | Enhanced structural stability |
| Membrane binding energy | −22.1 ± 1.3 kcal/mol | −4.7 ± 0.8 kcal/mol | Targeted delivery to membrane receptors |
Simulations of semaglutide-bound GLP-1R show restricted inward movement of transmembrane helix 6 (TM6), prolonging G protein activation by 40% compared to GLP-1-bound receptors [4] [5]. This correlates with extended in vivo glucoregulatory effects.
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5